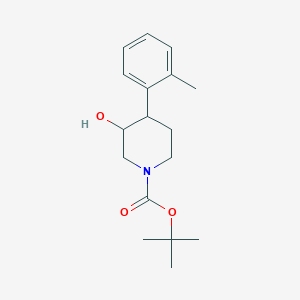

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-12-7-5-6-8-13(12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14-15,19H,9-11H2,1-4H3 |

InChI Key |

CPDUUDZSURELND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate:

This compound is a chemical compound with the CAS number 1354959-13-9 . It is a piperidine derivative .

Applications

While the search results do not provide specific applications of this compound, they do offer information on similar compounds and their uses, which may suggest potential applications:

- As a Building Block for Pharmaceuticals: Piperidine derivatives are frequently used in the synthesis of pharmaceutical compounds. this compound might be used as an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemical development: Some compounds with similar structures are tested for agrochemical applications, such as herbicides and pesticides.

- Intermediate in Fentanyl Analogs: 1-Boc-4-AP, a related compound, is used in the manufacture of fentanyl and its derivatives .

Data and Properties

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The 2-methylphenyl group provides hydrophobic interactions, enhancing the binding affinity. The compound can inhibit or activate pathways depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Key Observations:

Substituent Position and Electronic Effects: The 3-hydroxy-4-aryl substitution in the target compound contrasts with 3-hydroxy-3-aryl (e.g., ) or 4-hydroxy-4-aryl (e.g., ) analogs. Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methyl in ).

Synthetic Methodologies: Grignard/Organometallic Additions: Common for introducing aryl/alkyl groups to Boc-piperidinone (e.g., ). Ligand-Controlled C–H Arylation: Used for direct functionalization (e.g., naphthyl group in ), offering regioselectivity but requiring specialized ligands. Boc Protection/Deprotection: Standard for piperidine intermediates (e.g., ).

Physicochemical Properties :

- Molecular Weight : Ranges from 269.43 (alkyl-substituted ) to 345.36 (CF₃-substituted ), impacting pharmacokinetics.

- NMR Signatures : Aromatic protons in 2-methylphenyl (δ ~7.2–7.4) vs. naphthyl (δ ~7.7–8.0) provide distinct structural fingerprints .

Applications and Challenges :

Biological Activity

Tert-butyl 3-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core, which is a six-membered nitrogen-containing ring. The presence of a tert-butyl group and a hydroxy group at the 3-position, along with a 4-(2-methylphenyl) substituent at the 4-position, contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 321.4 g/mol.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H27NO4 |

| Molecular Weight | 321.4 g/mol |

| Functional Groups | Hydroxy, Carboxylate |

| Piperidine Core | Present |

This compound exhibits potential analgesic , anti-inflammatory , and neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The hydroxy group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Pharmacological Studies

Preliminary studies suggest that this compound may interact with various biological systems:

- Neurotransmitter Modulation : Potential effects on dopamine and serotonin pathways.

- Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation.

- Analgesic Properties : May provide pain relief through central nervous system interactions.

Case Studies and Research Findings

Research has focused on the structure-activity relationships (SAR) to improve the potency and drug disposition of compounds similar to this compound. For instance, studies have identified that modifications to the piperidine ring can significantly influence biological activity.

Case Study: MenA Inhibitors

In one study, compounds structurally related to piperidine derivatives were evaluated for their ability to inhibit MenA, an enzyme critical in the biosynthesis of menaquinone in Mycobacterium tuberculosis. The results indicated that certain analogs displayed potent activity against MenA with IC50 values ranging from 13-22 μM, suggesting that modifications to the piperidine structure can enhance antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Presence | Enhances solubility and target interaction |

| Substituent Variations | Alters receptor binding affinity |

| Piperidine Ring Modifications | Impacts pharmacokinetics and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.